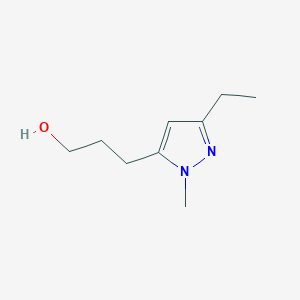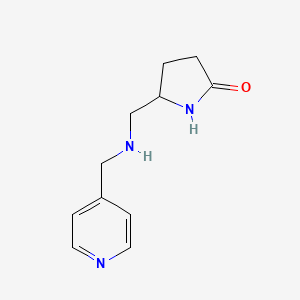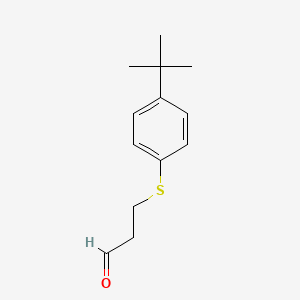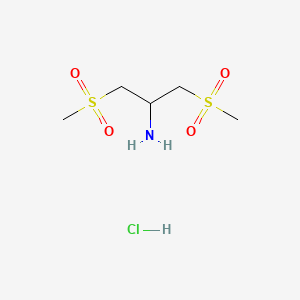
Rel-(1R,2R)-1-(aminomethyl)-2-(methylsulfonyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Starting from alkenes, cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Functional Group Modification: Introduction of the aminomethyl and methanesulfonyl groups can be accomplished through nucleophilic substitution reactions and sulfonation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring structure allows for unique binding interactions, influencing the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
- (1R,2R)-2-(aminomethyl)cyclopropanecarboxylic acid
Uniqueness
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid is unique due to its specific functional groups and chiral cyclopropane ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(1R,2R)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)4-2-6(4,3-7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
InChI Key |
GQIVHYYLGOFGOD-XINAWCOVSA-N |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1C[C@@]1(CN)C(=O)O |
Canonical SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)






![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)




